Molecular Weight Reduction versus the –SCF₃ Analog: A 32 g/mol Difference That Alters Calculated Drug-Likeness Parameters
The target compound (CAS 1493776-44-5) bears a –CF₃ group at the 2-position, yielding a molecular weight of 248.26 g/mol. Its closest commercially available sulfur-exchanged comparator, 1-(5-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one (CAS 1805887-68-6), carries a –SCF₃ group at the 2-position, giving a molecular weight of 280.33 g/mol . The absolute difference of 32.07 g/mol is chemically significant: it represents the mass of one additional sulfur atom plus one hydrogen replaced by fluorine. For medicinal chemistry programs operating under a strict molecular weight cutoff (e.g., ≤300 g/mol for CNS drug-likeness), this 32 g/mol increment may shift the –SCF₃ analog from compliant to non-compliant territory, directly influencing compound prioritization in hit-to-lead workflows .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 248.26 g/mol |
| Comparator Or Baseline | 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one (CAS 1805887-68-6): 280.33 g/mol |
| Quantified Difference | 32.07 g/mol lower for the target compound |
| Conditions | Calculated molecular weight from molecular formula (C₁₁H₁₁F₃OS for target vs. C₁₁H₁₁F₃OS₂ for comparator); source: vendor technical datasheets and PubChem |
Why This Matters
A 32 g/mol reduction in molecular weight directly improves the compound's standing against Lipinski's Rule of Five molecular weight criterion (≤500 g/mol) and the more stringent CNS MPO desirability thresholds, making the target compound preferable for early-stage oral bioavailability optimization.
- [1] PubChem. 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one (CAS 1805887-68-6). Compound Summary. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-01). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
